ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the reaction of 2-nitrobenzyl chloride with thioamide to form the thiazole ring. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group. Finally, the ethyl ester is formed through esterification with ethanol under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Similar structure but lacks the nitro and acetyl groups.
2-(2-Nitrophenyl)thiazole: Lacks the ethyl ester group.
2-Acetylamino-4-methylthiazole: Similar but with a methyl group instead of the ethyl ester.
Uniqueness
Ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2-nitrophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-23-14(20)8-11-9-24-15(16-11)17-13(19)7-10-5-3-4-6-12(10)18(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHMQVRRYDAYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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